molecular formula C15H14N2O4S B13356559 4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide

4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide

Cat. No.: B13356559
M. Wt: 318.3 g/mol
InChI Key: MUOQUCBGFNRBTH-FOWTUZBSSA-N
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Description

4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenyl and a methyl group. It is a member of the sulfonamide family, known for their wide range of applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is 4-Methyl-N-(1-(4-aminophenyl)ethylidene)benzenesulfonamide.

    Reduction: The major product is 4-Methyl-N-(1-(4-nitrophenyl)ethyl)benzenesulfonamide.

    Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonamide
  • 4-Nitrobenzenesulfonamide
  • N-(4-Nitrophenyl)benzenesulfonamide

Uniqueness

4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide is unique due to the presence of both a nitrophenyl and a methyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

(NE)-4-methyl-N-[1-(4-nitrophenyl)ethylidene]benzenesulfonamide

InChI

InChI=1S/C15H14N2O4S/c1-11-3-9-15(10-4-11)22(20,21)16-12(2)13-5-7-14(8-6-13)17(18)19/h3-10H,1-2H3/b16-12+

InChI Key

MUOQUCBGFNRBTH-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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